REACTION_CXSMILES
|
Cl[C:2]1[S:3][C:4]([C:7]([NH2:9])=[O:8])=[CH:5][N:6]=1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[CH:15]([C:14]1[CH:17]=[CH:18][C:11]([O:10][C:2]2[S:3][C:4]([C:7]([NH2:9])=[O:8])=[CH:5][N:6]=2)=[CH:12][CH:13]=1)=[O:16] |f:2.3.4|
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Name
|
|
Quantity
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0.771 g
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Type
|
reactant
|
Smiles
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ClC=1SC(=CN1)C(=O)N
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Name
|
|
Quantity
|
0.584 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
15.9 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.651 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the reaction mixture
|
Type
|
CUSTOM
|
Details
|
Add ethyl acetate to precipitate out a white solid
|
Type
|
FILTRATION
|
Details
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Filter
|
Type
|
CUSTOM
|
Details
|
collect the solid as the title compound
|
Type
|
CUSTOM
|
Details
|
HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.05% TFA/acetonitrile in 0.05% TFA/water at 1.0 mL/min, 10-20% over 5 min, 20-95% over 18], tR=11.4 min, 98.2% purity
|
Duration
|
5 min
|
Name
|
|
Type
|
|
Smiles
|
C(=O)C1=CC=C(OC=2SC(=CN2)C(=O)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |